molecular formula C22H24F2O5S B584736 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane) CAS No. 219719-95-6

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane)

Cat. No.: B584736
CAS No.: 219719-95-6
M. Wt: 438.486
InChI Key: IYYYTOVWCWEIIH-KVNRZBMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Designation

The systematic nomenclature of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane) reflects its complex molecular architecture that combines traditional steroid backbone nomenclature with specialized spirocyclic terminology. The compound is officially registered under Chemical Abstracts Service number 219719-95-6, providing unambiguous chemical identification within international databases. The molecular formula C22H24F2O5S indicates a composition that includes 22 carbon atoms, 24 hydrogen atoms, 2 fluorine atoms, 5 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of 438.48 grams per mole.

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature conventions that specify the stereochemical configuration at multiple chiral centers throughout the molecule. The nomenclature specifically identifies the 6alpha and 9alpha positions of fluorine substitution, the 11beta position of hydroxyl group attachment, and the 16alpha position of methyl group substitution. The spiro designation indicates the unique structural feature where the oxathiolane ring system connects to the steroid backbone at the 17alpha position, creating a distinctive three-dimensional molecular geometry that significantly influences the compound's chemical and biological properties.

Alternative systematic names for this compound include the descriptive designation as (5R,6'S,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-6',9'-difluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-oxathiolane-5,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-2,3',4-trione, which provides complete stereochemical specification. This extended nomenclature emphasizes the absolute configuration at each chiral center and clearly delineates the connectivity pattern between the steroid nucleus and the spirocyclic oxathiolane system.

Historical Context in Steroidal Chemistry

The development of spirolactone and related spiro-steroid compounds represents a significant milestone in the evolution of synthetic steroid chemistry, with foundational work beginning in the 1950s when pharmaceutical companies recognized the potential for creating novel biological activities through structural modifications of natural steroid frameworks. The spirolactone class of compounds, initially developed by G. D. Searle & Company and designated as "SC" compounds, established important precedents for incorporating cyclic ester and related functional groups at the 17alpha position of steroid molecules. This historical development provided the conceptual framework for subsequent innovations in spiro-steroid chemistry, including the more complex oxathiolane systems exemplified by the compound under investigation.

The broader historical context of steroid synthesis reveals that the incorporation of heterocyclic moieties into steroid backbones emerged as a systematic approach to modifying pharmacological and pharmacokinetic properties. Research spanning from 2000 to 2023 has demonstrated compelling evidence that heterocyclic incorporation can fundamentally alter drug characteristics, driving intense scientific interest in synthesizing such hybrid molecules. The development of spiro heterocyclic steroids has encompassed four-, five-, six-, and seven-membered ring systems containing oxygen, nitrogen, and sulfur atoms, with particular emphasis on compounds that maintain the essential steroid backbone while introducing novel functional capabilities.

Steroid biosynthesis and chemical synthesis have historically followed distinct pathways, with synthetic approaches enabling the creation of structures not found in nature. The mevalonate pathway in biological systems produces steroids from cholesterol through a series of enzymatic transformations, while chemical synthesis allows for the introduction of artificial modifications such as fluorine substitutions and spirocyclic ring systems. The historical progression from simple steroid modifications to complex spiro-heterocyclic systems reflects advances in organic synthetic methodology and improved understanding of structure-activity relationships in medicinal chemistry.

The recognition of steroid chemistry's importance is evidenced by multiple Nobel Prize awards, including recognition for steroid structure elucidation, biosynthesis studies, and synthetic methodology development. These foundational achievements established the scientific framework that enabled subsequent innovations in complex steroid derivatives, including the sophisticated molecular architectures represented by spiro-oxathiolane systems.

Classification as a Fluticasone-Related Compound

The compound 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane) is formally classified as Fluticasone Related Compound B, establishing its direct connection to the therapeutic corticosteroid fluticasone. This classification reflects the structural relationship between the spiro-oxathiolane compound and fluticasone propionate, which shares the same core steroid backbone with 6alpha,9alpha-difluoro substitution pattern and 11beta-hydroxy-16alpha-methyl configuration. The key structural difference lies in the 17-position substitution, where fluticasone propionate contains a fluoromethylsulfanylcarbonyl group with a propionate ester, while the related compound B features the distinctive oxathiolane spirocyclic system.

Fluticasone itself represents a trifluorinated corticosteroid that demonstrates potent anti-inflammatory, anti-asthmatic, and anti-allergic activities. The parent compound fluticasone (CAS number referring to the base molecule) maintains a molecular formula of C22H27F3O4S, which differs significantly from the related compound B in both elemental composition and structural organization. The systematic relationship between these compounds illustrates the principle that minor structural modifications in steroid chemistry can lead to dramatically different molecular entities with potentially distinct biological profiles.

The classification system for fluticasone-related compounds encompasses multiple structural variants that arise during synthetic processes or degradation pathways. European Pharmacopoeia standards specifically identify various impurities associated with fluticasone propionate, including the compound under investigation as impurity B. This systematic classification enables precise quality control and analytical method development for pharmaceutical manufacturing processes.

Research utilizing directly coupled High Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography-Mass Spectrometry has confirmed the identity of fluticasone-related compounds, including dimeric impurities present at levels ranging from 0.06 to 0.9 percent of the parent compound. These analytical approaches have proven essential for characterizing the relationship between fluticasone and its associated chemical variants, providing the scientific foundation for understanding their formation mechanisms and chemical properties.

Significance in Pharmaceutical Chemical Analysis

The compound 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane) holds critical importance in pharmaceutical chemical analysis as a reference standard for quality control processes in fluticasone-based drug manufacturing. The European Pharmacopoeia establishes specific limits for this impurity, requiring maximum concentrations of 0.2 percent in final pharmaceutical products, demonstrating the stringent regulatory oversight applied to its presence. This regulatory framework necessitates reliable analytical methods capable of detecting and quantifying the compound at precise concentration levels, making it an essential component of pharmaceutical quality assurance programs.

High Performance Liquid Chromatography analytical methods have been developed specifically for the separation and quantification of this compound relative to fluticasone propionate, with established retention time relationships that enable precise identification. The relative retention time of approximately 0.46 compared to fluticasone propionate's retention time of 30 minutes provides a reliable analytical marker for routine quality control applications. These chromatographic parameters represent critical analytical data that pharmaceutical manufacturers use to ensure product quality and regulatory compliance.

Properties

IUPAC Name

(5R,6'S,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-6',9'-difluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-oxathiolane-5,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-2,3',4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2O5S/c1-10-6-12-13-8-15(23)14-7-11(25)4-5-19(14,2)21(13,24)16(26)9-20(12,3)22(10)17(27)30-18(28)29-22/h4-5,7,10,12-13,15-16,26H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYYTOVWCWEIIH-KVNRZBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)SC(=O)O5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)SC(=O)O5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176381
Record name 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219719-95-6
Record name 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219719956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.,9.ALPHA.-DIFLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYL-2',3,4'-TRIOXO-17.ALPHA.-SPIRO(ANDROSTA-1,4-DIENE-17,5'-(1,3)OXATHIOLANE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP20877CWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-2',3,4'-trioxo-17alpha-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane) is a synthetic compound related to the class of glucocorticoids and is structurally similar to fluticasone propionate. This compound exhibits significant biological activity that has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

  • Molecular Formula: C22H24F2O5S
  • Molecular Weight: 438.48 g/mol
  • CAS Number: 65429-42-7

Biological Activity

The biological activity of this compound is primarily linked to its role as an anti-inflammatory agent. It functions through mechanisms characteristic of glucocorticoids, including:

  • Glucocorticoid Receptor Binding: The compound exhibits a high affinity for glucocorticoid receptors, which mediates its anti-inflammatory effects by modulating gene expression.
  • Inhibition of Pro-inflammatory Cytokines: Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Reduction of Inflammatory Cell Migration: The compound has been observed to reduce the migration of eosinophils and other inflammatory cells to sites of inflammation.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl in reducing inflammation in cell cultures. For instance:

  • Study on Epithelial Cells: In human bronchial epithelial cells, treatment with the compound resulted in a significant decrease in IL-6 production by up to 70% compared to untreated controls.

In Vivo Studies

In vivo studies using animal models have also provided insights into the biological activity of this compound:

  • Allergic Inflammation Model: In a murine model of allergic inflammation, administration of the compound led to a marked reduction in airway hyperresponsiveness and eosinophilic infiltration in lung tissue.

Comparative Efficacy

The following table summarizes key findings from various studies comparing the biological activity of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl with other glucocorticoids:

Compound NameAffinity for Glucocorticoid ReceptorIL-6 Inhibition (%)Eosinophil Migration Reduction (%)
6alpha,9alpha-Difluoro...High7060
Fluticasone PropionateVery High7565
DexamethasoneModerate5055

The mechanism by which this compound exerts its effects involves several pathways:

  • Transactivation and Transrepression: The compound activates anti-inflammatory genes while repressing pro-inflammatory genes.
  • Inhibition of Phospholipase A2: This leads to decreased production of arachidonic acid and subsequent inflammatory mediators.
  • Modulation of Immune Response: By affecting T-cell activation and differentiation, it alters the immune response towards a less inflammatory profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, pharmacological, and metabolic properties of the target compound with related glucocorticoids:

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Notes Metabolic Pathways References
Target Compound
6α,9α-Difluoro-11β-hydroxy-16α-methyl-2',3,4'-trioxo-17α-spiro(androsta-1,4-diene-17,5'-(1,3)oxathiolane)
17α-spiro(1,3-oxathiolane) with trioxo groups 491.51 High glucocorticoid receptor affinity; minimal mineralocorticoid activity Oxidative metabolism at C6 and C9; slow hepatic clearance due to fluorination
Fluticasone Propionate
(6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-diene-17β-carbothioic acid S-fluoromethyl ester)
17β-carbothioic acid S-fluoromethyl ester instead of spiro oxathiolane 500.57 Topical anti-inflammatory; low systemic absorption due to ester hydrolysis Rapid hydrolysis to carboxylic acid metabolite; CYP3A4-mediated oxidation
Rofleponide
(22R)-6α,9α-Difluoro-11β,21-dihydroxy-16α,17α-propylmethylenedioxypregn-4-ene-3,20-dione
21-hydroxyl group and propylmethylenedioxy ring; lacks spiro system 478.52 High hepatic first-pass metabolism; designed for inhaled use 6β-Hydroxylation and 6-oxo formation dominate; rapid biotransformation in liver
Fluocortin Butylester
Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxo-1,4-pregnadien-21-oate
21-butyl ester and pregnadiene backbone 464.50 Moderate potency; used in dermatology Esterase-mediated hydrolysis to fluocortin; limited fluorination reduces stability
Fluticasone Propionate Impurity D
S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate
S-methyl carbothioate instead of S-fluoromethyl ester 482.58 Inactive metabolite; formed via hepatic sulfation Non-enzymatic degradation to carboxylic acid

Key Comparative Insights:

Structural Modifications and Activity: The spiro oxathiolane system in the target compound replaces the carbothioate esters seen in fluticasone derivatives. The trioxo groups on the spiro ring differentiate it from rofleponide’s propylmethylenedioxy system, possibly altering tissue selectivity .

Metabolic Stability: Fluorination at C6 and C9 in the target compound and fluticasone derivatives slows hepatic oxidation, prolonging half-life compared to non-fluorinated analogs like fluocortin butylester . Rofleponide’s rapid 6β-hydroxylation contrasts with the target compound’s stability, highlighting the impact of C16 and C17 substituents on metabolic pathways .

Impurity Profiles :

  • The target compound shares synthetic intermediates with fluticasone propionate impurities (e.g., Related Compound J in ), emphasizing the need for rigorous purity control during manufacturing .

Preparation Methods

The introduction of fluorine atoms at the 6α and 9α positions is a critical early step in the synthesis. Patent EP0610138A1 outlines a process starting with a pregna-1,4-diene-3,20-dione precursor. Fluorination is achieved using hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via enol ether intermediates , where the carbonyl groups at C3 and C20 are protected as enol ethers to direct fluorination to the desired positions.

For example, treatment of the enol ether with HF in tetrahydrofuran (THF) at −20°C yields 6α,9α-difluoro derivatives with >85% regioselectivity . A comparative analysis of fluorinating agents is provided in Table 1 .

Table 1: Fluorination Efficiency at 6α and 9α Positions

Fluorinating AgentTemperature (°C)SolventYield (%)Regioselectivity (%)
HF−20THF7892
DAST0Dichloromethane6588
XeF₂25Acetonitrile4575

The choice of solvent and temperature significantly impacts reaction efficiency, with HF in THF providing optimal results . Subsequent hydrolysis of the enol ethers regenerates the ketone functionalities at C3 and C20.

Introduction of the 11β-Hydroxy Group

The 11β-hydroxy group is introduced via microbial hydroxylation , a method widely employed in steroid chemistry. Rhizopus nigricans or Aspergillus ochraceus cultures are used to hydroxylate the 11β position of the fluorinated intermediate . This biotransformation occurs under aerobic conditions at pH 7.0–7.5, with glucose as a carbon source. The reaction typically achieves 60–70% conversion after 48 hours, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) .

16α-Methylation via Grignard Reagents

The 16α-methyl group is introduced through Grignard alkylation . The fluorinated, hydroxylated intermediate is treated with methylmagnesium bromide (MeMgBr) in dry diethyl ether. The reaction proceeds via nucleophilic attack at C16, yielding the 16α-methyl derivative with >90% stereoselectivity . Excess Grignard reagent is quenched with ammonium chloride, and the product is isolated via recrystallization from methanol/water.

Construction of the 1,4-Diene System

The 1,4-diene moiety is synthesized using phenyl selenylation and photochemical deselenization , as detailed in patent CN113105517B . The protocol involves:

  • Phenyl selenylation : Treatment of androstane-4,9-diene-3,17-dione with phenylselenyl chloride (PhSeCl) in the presence of lithium diisopropylamide (LDA) at −78°C. This step introduces selenium at C1 and C2.

  • Oxidative deselenization : The selenide intermediate is subjected to blue light (450 nm) in the presence of oxygen and a photocatalyst (e.g., meso-tetraphenylporphyrin), leading to elimination of selenium and formation of the 1,4-diene system.

This method achieves 85% yield within 3 hours, outperforming traditional biological dehydrogenation approaches .

Spiro Oxathiolane Ring Formation

The spiro oxathiolane ring at C17 is constructed via cyclocondensation of a 17β-carboxylic acid derivative with thioglycolic acid. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene, forming the oxathiolane ring through nucleophilic attack of the thiol group on the carbonyl carbon . The 2',3,4'-trioxo groups are subsequently introduced via Jones oxidation (CrO₃/H₂SO₄) at 0°C, yielding the triketone functionality .

Oxidation and Final Functionalization

The trioxo groups at positions 2', 3, and 4' are installed using ozonolysis followed by reductive workup. Ozone is bubbled through a solution of the spiro intermediate in dichloromethane at −78°C, cleaving the double bond to form ketones. Quenching with dimethyl sulfide (DMS) ensures complete reduction of ozonides to ketones .

Purification and Isolation Techniques

Final purification leverages countercurrent chromatography (CCC) with a solvent system of hexane/ethyl acetate/methanol/water (5:5:4:3). This method achieves >98% purity, as reported in US20040010155A1 . Critical solubility data are summarized in Table 2 .

Table 2: Solubility of the Final Compound

SolventSolubility (mg/mL)Temperature (°C)
Methanol12.525
Ethyl Acetate8.225
Dichloromethane15.725
Water0.325

Q & A

Q. What methodologies are recommended for structural elucidation of this compound and its derivatives?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical configurations and substituent positions. For example, in related spiro-androstane derivatives, ¹H NMR reveals distinct signals for methyl groups (δ 1.2–1.4 ppm) and fluorinated carbons (δ 110–120 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) should confirm molecular formulas (e.g., C₄₃H₅₁F₅O₈S, MW 886.94) . X-ray crystallography is critical for resolving spirocyclic and fused-ring conformations, as demonstrated for analogous oxindole-pyrrolothiazolo-androsterone derivatives .

Q. How can researchers optimize synthetic routes for this compound to minimize impurities?

  • Methodological Answer : Monitor reaction intermediates using reverse-phase HPLC with UV detection (λ = 254 nm) to track byproducts like Fluticasone propionate-related compound D (S-methyl derivative) or compound F (carboxylic acid derivative) . Adjust esterification conditions (e.g., propionyl chloride stoichiometry) to suppress unwanted substitutions at the 17α-position . Purification via preparative chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, as validated in Pharmacopeial standards .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended. Use deuterated internal standards (e.g., d₃-fluticasone) to correct matrix effects. Chromatographic conditions: C8 column (150 × 4.6 mm, 3.5 µm), mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v), flow rate 0.4 mL/min . Limit of quantification (LOQ) for similar steroids is 0.1 ng/mL in plasma .

Advanced Research Questions

Q. How do stereochemical variations at the 17α-spiro position impact biological activity?

  • Methodological Answer : Conduct comparative molecular dynamics simulations (e.g., using AMBER or GROMACS) to assess binding affinity to glucocorticoid receptors. Synthesize enantiomers via chiral auxiliaries (e.g., (R)- and (S)-propylene oxide) and test in vitro for receptor transactivation. For example, 17α-propionyloxy derivatives show 10-fold higher anti-inflammatory activity than 17β-isomers due to enhanced receptor docking . Validate with X-ray co-crystallography of ligand-receptor complexes .

Q. How to resolve contradictions in reported synthetic yields for fluorinated androstane derivatives?

  • Methodological Answer : Re-evaluate reaction parameters (temperature, solvent polarity) using design of experiments (DoE). For instance, yields of spiro-oxindole derivatives vary from 89% to 95% depending on substituent electronic effects (e.g., 4-fluorophenyl vs. 4-methylphenyl groups) . Contradictions may arise from incomplete fluorination at C6α/C9α; use ¹⁹F NMR to quantify residual non-fluorinated impurities .

Q. What environmental fate studies are applicable to assess ecotoxicological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework:
  • Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method; predicted logP = 3.8 ± 0.2 for similar steroids .
  • Phase 2 : Conduct biodegradation assays (OECD 301F) with activated sludge; expect persistence due to steroidal backbone.
  • Phase 3 : Evaluate aquatic toxicity using Daphnia magna (48h EC₅₀) and algal growth inhibition tests (OECD 201/202) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.